molecular formula C6H10O3 B092053 (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde CAS No. 15186-48-8

(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

Cat. No. B092053
CAS RN: 15186-48-8
M. Wt: 130.14 g/mol
InChI Key: YSGPYVWACGYQDJ-YFKPBYRVSA-N
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Description

(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, also known as (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-aldehyde, is an important organic compound with a wide range of applications in pharmaceuticals, biochemistry, and other fields. It is a chiral compound, meaning it has two optical isomers, and has been used in the synthesis of various drugs and other compounds.

Scientific Research Applications

  • It serves as a template for synthesizing natural products, as demonstrated in the preparation of key intermediates for LTB 4 and 12(R)-HETE (Bestmann, Pecher, & Riemer, 1991).

  • Its derivatives, [1,3]dioxan-5-ols, are potential platform chemicals and precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

  • The compound is utilized in the enantioselective synthesis of chiral ligands for catalytic applications, leading to high enantioselectivities in reactions involving benzaldehyde and diethylzinc (Brunner & Zang, 1993).

  • It is used in asymmetric benzaldehyde methylation, demonstrating significant enantioselectivity and high conversion rates (Baker-Salisbury et al., 2014).

  • The compound is involved in the enantioselective synthesis of α-hydroxy carboxylic acids, esters, amides, and ketones, showcasing its versatility in synthetic organic chemistry (Aggarwal, Thomas, & Schade, 1997).

  • It has applications in perfumery and the development of perfumed articles (Harrison, 2005).

  • This compound is crucial in the synthesis of D-ribo-phytosphingosine, using microwave-enhanced cross metathesis as a key step (Lombardo et al., 2006).

  • It's involved in the preparation of various 1,3-dioxolanes, showcasing its utility in organic synthesis (Adams, Barnard, & Brosius, 1999).

properties

IUPAC Name

(4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPYVWACGYQDJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

CAS RN

15186-48-8
Record name 15186-48-8
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Record name (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
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Synthesis routes and methods

Procedure details

A solution of anhydrous DMSO (3.41 mL, 48 mmol) in CH2Cl2 (5 mL) was added dropwise to a stirred solution of oxalyl chloride (1.92 mL, 22 mmol) in CH2Cl2 (50 mL) at −60° C. To this mixture was added a solution of (2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (2.48 mL, 20 mmol) in CH2Cl2 (10 mL). The resulting mixture was stirred for 15 min at −60° C. TEA (13.9 mL, 100 mmol) was added dropwise. The reaction mixture was then warmed to room temperature. Water (50 mL) and CH2Cl2 (50 mL) were added. The organic layer was separated and washed with water (25 mL). The aqueous layer was extracted with CH2Cl2 (3×50 mL). The organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to afford the crude 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde that was used directly without further purification.
Name
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
13.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Reactant of Route 2
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Reactant of Route 3
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Reactant of Route 6
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

Citations

For This Compound
48
Citations
CR Schmid - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 15186‐48‐8 ] C 6 H 10 O 3 (MW 130.14) InChI = 1S/C6H10O3/c1‐6(2)8‐4‐5(3‐7)9‐6/h3,5H,4H2,1‐2H3/t5‐/m0/s1 InChIKey = YSGPYVWACGYQDJ‐YFKPBYRVSA‐N (a fully …
Number of citations: 2 onlinelibrary.wiley.com
QP Wu, DX Shi, H Wang, QS Zhang - Acta Crystallographica Section …, 2009 - scripts.iucr.org
In the title compound, C 8 H 12 O 4 S, the two five-membered rings both adopt envelope conformations. In the crystal, weak C—H⋯O interactions link neighbouring molecules. …
Number of citations: 4 scripts.iucr.org
M Tiecco, L Testaferri, L Bagnoli, R Terlizzi… - Tetrahedron …, 2004 - Elsevier
Olefinic diols, prepared from (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde via olefination and hydrolysis, were converted into enantiomerically pure hydroxy substituted …
Number of citations: 32 www.sciencedirect.com
L Bagnoli, M Tiecco, L Testaferri, C Scarponi… - Proc. ECSOC‐9, Int …, 2005 - academia.edu
In the last few years our research group has been deeply involved in the synthesis of several types of heterocyclic compounds in an enantiomerically enriched or pure form using very …
Number of citations: 4 www.academia.edu
Q Chen, FL Qing - Tetrahedron, 2007 - Elsevier
The asymmetric hydrogenation of a series of 2-(trifluoromethyl)allylic alcohols 1a–g catalyzed by a BINAP–Ru(II) diacetate complex gave the corresponding products 2a–g in high yield (…
Number of citations: 20 www.sciencedirect.com
S Fioravanti, S Morea, A Morreale, L Pellacani… - Tetrahedron, 2009 - Elsevier
A direct synthetic procedure to obtain chiral aziridines is reported, involving a diastereoselective aza-MIRC (Michael Initiated Ring Closure) reaction. Multifunctionalized aziridines are …
Number of citations: 20 www.sciencedirect.com
Z Zhang, B Liu - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
Our previous total synthesis of the proposed structures of jiangrines C and D shows that the characteristic data of synthetic samples did not match those of the natural ones, prompting …
Number of citations: 4 pubs.rsc.org
PS Deore, NP Argade - The Journal of Organic Chemistry, 2014 - ACS Publications
With dimethyl maleate as the starting material, facile stereoselective syntheses of natural and unnatural conjugated alkenyl(methyl)maleic anhydrides have been described. The key …
Number of citations: 23 pubs.acs.org
P Wang, BK Chun, S Rachakonda, J Du… - The Journal of …, 2009 - ACS Publications
R7128 is the prodrug of 2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), a potent and selective inhibitor of HCV NS5B polymerase. Currently, R7128 is in clinical trials for the …
Number of citations: 101 pubs.acs.org
E Ruijter, H Schültingkemper… - The Journal of Organic …, 2005 - ACS Publications
A new method for the stereoselective synthesis of libraries of 2,3,5-trisubstituted tetrahydro-γ-pyrones and the corresponding tetrahydropyran-4-ols is reported. Dienes with a chiral …
Number of citations: 31 pubs.acs.org

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